molecular formula C8H12O3 B1231478 5-Oxo-7-octenoic acid

5-Oxo-7-octenoic acid

Cat. No. B1231478
M. Wt: 156.18 g/mol
InChI Key: HWLHBDCASWFKNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-oxo-7-octenoic acid is a medium-chain fatty acid.

Scientific Research Applications

Enzymatic Production and Kinetic Factors

  • 5-Oxo-7-octenoic acid is involved in the enzymatic breakdown of linoleic acid in mushrooms. Studies on the production of related compounds, like 1-octen-3-ol and 10-oxo-trans-8-decenoic acid, using mushroom enzymes, have explored factors such as temperature, LA concentration, and pH, affecting the yield of these reactions (Morawicki et al., 2005).

Biological Effects and Receptors

  • In the realm of arachidonic acid metabolism, compounds like 5-oxo-7-octenoic acid are products of specific enzymatic pathways. The biological effects and receptors of similar compounds, like hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs), have been extensively studied, revealing their roles in diseases such as asthma and cancer (Powell & Rokach, 2015).

Metabolism in Human Neutrophils

  • The metabolism of related fatty acids by human neutrophils has been investigated, particularly focusing on the biologically active metabolites produced and their potential involvement in inflammatory skin diseases (Cossette et al., 2008).

Adsorption and Reaction Pathways on Copper

  • Research on closely related compounds, like 7-octenoic acid, has focused on their adsorption and reaction pathways on copper substrates. These studies help understand the surface interactions and potential industrial applications of these compounds (Bavisotto et al., 2021).

Inhibition of Granulocyte Activation

  • 5-Oxo-7-octenoic acid's analogs have been studied for their role in inhibiting the activation of granulocytes, such as eosinophils, by specific receptor antagonists. This research is pivotal in understanding inflammatory responses and developing therapeutic agents for allergic diseases (Gore et al., 2014).

Physiological Source and Chemotaxis

  • Research has identified certain cell types, like dendritic cells, as sources of metabolites similar to 5-oxo-7-octenoic acid, providing insights into the regulation of inflammatory responses and the induction of chemotaxis in neutrophils and eosinophils (Zimpfer et al., 2000).

Biochemical and Biological Properties

  • Studies have detailed the biochemical and biological properties of compounds like 5-oxo-ETE, shedding light on their synthesis, cellular responses, and potential roles in diseases such as asthma and cancer (Powell & Rokach, 2005).

properties

Product Name

5-Oxo-7-octenoic acid

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

5-oxooct-7-enoic acid

InChI

InChI=1S/C8H12O3/c1-2-4-7(9)5-3-6-8(10)11/h2H,1,3-6H2,(H,10,11)

InChI Key

HWLHBDCASWFKNP-UHFFFAOYSA-N

Canonical SMILES

C=CCC(=O)CCCC(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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